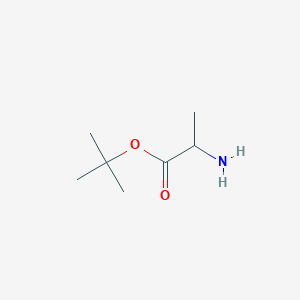

Tert-butyl 2-aminopropanoate

Descripción

tert-Butyl 2-aminopropanoate (CAS 21691-50-9) is an amino acid ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. It features a tert-butyl ester group and a primary amine, making it a versatile intermediate in peptide synthesis and pharmaceutical research. Its linear structure is H₂NCH(CH₃)CO₂C(CH₃)₃, and it is commonly used in coupling reactions due to its stability and ease of deprotection under acidic conditions . The compound is stored under inert conditions and poses moderate hazards (H302, H315, H319, H335), requiring careful handling to avoid toxicity and irritation .

Propiedades

IUPAC Name |

tert-butyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(8)6(9)10-7(2,3)4/h5H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVYFBSLOMRCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 2-aminopropanoate can be synthesized through the esterification of alanine with tert-butanol. One efficient method involves the use of boron trifluoride etherate as a catalyst, adsorbed on anhydrous magnesium sulfate . The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of tert-butyl 2-aminopropanoate often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Análisis De Reacciones Químicas

Reactivity of the Amino Group

The primary amine participates in nucleophilic reactions, forming secondary and tertiary amines or imines:

-

Alkylation :

Reaction with alkyl halides (e.g., allyl bromide) under phase-transfer catalysis (PTC) yields N-alkylated products. For example, (S)-tert-butyl 2-(N-allyl-4-nitrophenylsulphonamido)propanoate was synthesized in 87% yield using tetrabutylammonium bromide as a catalyst . -

Acylation :

The amine reacts with acyl chlorides or anhydrides. In one study, acylation with stearic acid derivatives produced fatty acid esters with transdermal permeation-enhancing properties .

Ester Group Transformations

The tert-butyl ester undergoes hydrolysis or transesterification under acidic or basic conditions:

-

Acid-catalyzed hydrolysis :

Aqueous H₃PO₄ selectively cleaves the ester to yield 2-aminopropanoic acid (alanine) without affecting the Boc-protected amine . -

Transesterification :

In methanol with catalytic acid, the tert-butyl ester converts to methyl 2-aminopropanoate, facilitating further functionalization .

Optimized Reaction Conditions

Data from kinetic studies and condition screening highlight key parameters for high-yield transformations:

Stability and Handling

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Synthesis

Tert-butyl 2-aminopropanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of amine functionalities in drug molecules, enhancing their biological activity. For example, it is utilized in the synthesis of amino acids and peptide derivatives, which are crucial in drug formulation .

1.2 Antimicrobial Agents

Research has shown that derivatives of tert-butyl 2-aminopropanoate exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them valuable in developing new antibiotics .

Organic Synthesis

2.1 As a Building Block

In organic chemistry, tert-butyl 2-aminopropanoate is used as a building block for synthesizing more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable reagent in synthetic pathways .

2.2 Chiral Synthesis

The compound plays a role in asymmetric synthesis due to its chiral nature. It can be used to produce enantiomerically pure compounds that are essential in the pharmaceutical industry, particularly for drugs that require specific stereochemistry for optimal efficacy .

Biochemical Research

3.1 Enzyme Substrates

In biochemical studies, tert-butyl 2-aminopropanoate is employed as a substrate for enzyme assays. Its interaction with various enzymes helps researchers understand enzyme kinetics and mechanisms, contributing to advancements in biochemistry and molecular biology .

3.2 Cell Culture Applications

The compound is also utilized in cell culture studies where it may influence cellular processes or serve as a nutrient source for certain cell types. This application is vital for research in cancer biology and regenerative medicine .

Data Summary Table

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhances biological activity |

| Antimicrobial agent development | Modifiable for efficacy against pathogens | |

| Organic Synthesis | Building block for complex molecules | Participates in nucleophilic substitutions |

| Chiral synthesis | Produces enantiomerically pure compounds | |

| Biochemical Research | Enzyme substrate for assays | Aids in understanding enzyme kinetics |

| Cell culture applications | Influences cellular processes |

Case Studies

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in the Journal of Medicinal Chemistry explored the modification of tert-butyl 2-aminopropanoate to develop new antimicrobial agents. Researchers synthesized several derivatives and evaluated their effectiveness against Gram-positive bacteria, revealing promising results that could lead to new treatments .

Case Study 2: Asymmetric Synthesis

In another research article from Organic Letters, tert-butyl 2-aminopropanoate was used in an asymmetric synthesis pathway to produce a key intermediate for a novel anti-cancer drug. The study highlighted the importance of chirality in drug design and demonstrated how modifications to this compound can yield significant therapeutic benefits .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-aminopropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

tert-Butyl 3-Amino-2-Methylpropanoate Hydrochloride

- Structure: Differs by a methyl branch at the β-position (3-amino-2-methylpropanoate).

- Molecular Weight : Higher due to the hydrochloride salt and methyl group (MDL: MFCD29907243).

- Applications : Used in syntheses requiring steric bulk, such as chiral agrochemicals or specialty polymers.

- Purity : ≥95%, ensuring reliability in R&D applications .

tert-Butyl 2-((4-Aminophenyl)thio)propanoate

- Structure: Contains a thioether linkage (-S-) and aromatic amine (4-aminophenyl group).

- Reactivity : The electron-rich thioether enhances nucleophilicity, enabling participation in sulfur-specific reactions (e.g., disulfide bond formation).

- Applications : Useful in synthesizing sulfur-containing pharmaceuticals or materials with tailored electronic properties.

- Synthesis : Requires specialized thiol-chemistry protocols, distinct from standard peptide couplings .

Dipeptide Derivatives (e.g., tert-Butyl 2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)propanoate)

- Structure : Incorporates a benzyloxycarbonyl (Cbz)-protected amine and a peptide bond.

- Synthesis: Prepared via coupling reactions using tert-butyl 2-aminopropanoate with BOP or T3P as activating agents. Yields range from 65–90%, depending on the coupling agent .

- Molecular Weight : ~351 g/mol (for C₁₈H₂₈N₂O₅), significantly higher than the parent compound.

- Applications : Intermediate in solid-phase peptide synthesis (SPPS) for drug discovery .

tert-Butyl 2-Aminopropanoate Hydrochloride

- Structure : Protonated amine (HCl salt).

- Reactivity : Enhanced solubility in polar solvents (e.g., DCM, DMF) compared to the free base, improving reaction kinetics in peptide couplings.

- Synthesis : Used in T3P-mediated reactions with yields up to 90% .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Reactivity Differences: The hydrochloride salt of tert-butyl 2-aminopropanoate shows superior solubility in polar solvents, enabling faster reaction rates in peptide couplings compared to the free base . Thioether-containing derivatives exhibit unique electronic properties, broadening their utility in medicinal chemistry .

Steric and Electronic Effects: Branched analogs (e.g., 3-amino-2-methylpropanoate) introduce steric hindrance, reducing reaction rates but improving selectivity in chiral syntheses . The tert-butyl group in all variants provides excellent protection for carboxylic acids, with deprotection achievable under mild acidic conditions .

Safety Profiles: While tert-butyl 2-aminopropanoate poses moderate hazards (skin/eye irritation), its derivatives may carry additional risks due to functional groups like thioethers or aromatic amines .

Actividad Biológica

Tert-butyl 2-aminopropanoate, also known as tert-butyl (2R)-2-aminopropanoate, is an organic compound belonging to the class of amino acid esters. Its unique structural features, including a tert-butyl group and an amino group, contribute to its significance in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 2-aminopropanoate has the molecular formula CHNO and a molecular weight of 145.20 g/mol. The compound features a tert-butyl group attached to the ester moiety and an amino group on the alpha carbon of the propanoate chain, which influences its reactivity and biological interactions .

The biological activity of tert-butyl 2-aminopropanoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active site residues of target proteins.

- Hydrophobic Interactions : The ester group participates in hydrophobic interactions, influencing protein conformation and function.

- Modulation of Enzyme Activity : By binding to enzymes, this compound can modulate their activity, which is crucial in biochemical pathways.

Biological Applications

Tert-butyl 2-aminopropanoate has several applications across different fields:

- Organic Synthesis : It serves as a building block for synthesizing peptides and other complex molecules.

- Pharmaceutical Research : The compound is used in the development of drugs targeting specific enzymes or receptors.

- Biological Studies : It is utilized in studying enzyme mechanisms and protein-ligand interactions .

Case Studies and Research Findings

Research has demonstrated the diverse biological activities of tert-butyl 2-aminopropanoate through various studies:

Antitumor Activity

A study investigated the coupling of tert-butyl 2-aminopropanoate with other compounds to assess its antitumor potential. The results indicated that modifications in linker stereochemistry significantly influenced the antitumor activity of antibody-drug conjugates (ADCs). While one variant exhibited promising efficacy against non-small cell lung cancer xenografts in mice, another demonstrated limited bystander activity, highlighting the importance of structural design in therapeutic applications .

Enzyme Inhibition Studies

In another study focused on allosteric inhibitors of AKT kinase, diverse heterocyclic scaffolds were explored for their potential to replace traditional inhibitors. Tert-butyl 2-aminopropanoate was evaluated for its ability to modulate AKT activity, demonstrating that structural modifications could enhance inhibitory potency .

Summary Table of Biological Activities

Q & A

Q. What safety protocols are essential for handling tert-butyl 2-aminopropanoate in aerobic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.